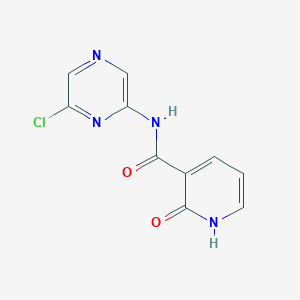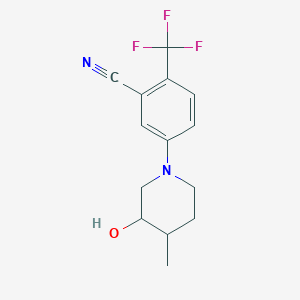![molecular formula C13H18ClNO B6632293 N-[(4-chloro-2-methylphenyl)methyl]-1-(oxolan-2-yl)methanamine](/img/structure/B6632293.png)
N-[(4-chloro-2-methylphenyl)methyl]-1-(oxolan-2-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-chloro-2-methylphenyl)methyl]-1-(oxolan-2-yl)methanamine, also known as "Oxymetazoline," is a chemical compound that belongs to the class of alpha-adrenergic agonists. It is commonly used as a nasal decongestant due to its ability to constrict blood vessels in the nasal passages, thereby reducing inflammation and congestion. However, Oxymetazoline has also been studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.
作用机制
Oxymetazoline exerts its effects by binding to and activating alpha-adrenergic receptors, which are found on the smooth muscle cells of blood vessels in the nasal passages. This activation leads to vasoconstriction, or the narrowing of blood vessels, which reduces inflammation and congestion in the nasal passages. Additionally, Oxymetazoline can cross the blood-brain barrier and bind to alpha-adrenergic receptors in the brain, leading to its modulatory effects on noradrenergic neurons.
Biochemical and Physiological Effects:
In addition to its effects on blood vessels and noradrenergic neurons, Oxymetazoline has been shown to have a number of other biochemical and physiological effects. For example, it can increase heart rate and blood pressure, as well as stimulate the release of cortisol and other stress hormones. Additionally, Oxymetazoline can affect the levels of various neurotransmitters in the brain, including dopamine and norepinephrine.
实验室实验的优点和局限性
One advantage of using Oxymetazoline in lab experiments is its specificity for alpha-adrenergic receptors, which allows for precise modulation of noradrenergic activity. Additionally, Oxymetazoline is relatively easy to administer and has a well-established safety profile. However, one limitation of using Oxymetazoline is its potential for off-target effects, particularly at high doses or with prolonged use. Additionally, the use of Oxymetazoline in lab experiments may be limited by its availability and cost.
未来方向
There are a number of potential future directions for research on Oxymetazoline. One area of interest is its potential as a therapeutic agent for conditions such as hypertension, migraines, and glaucoma. Additionally, Oxymetazoline could be used as a tool compound in drug discovery research to identify new targets for drug development. Finally, further research could be done to better understand the mechanisms underlying Oxymetazoline's effects on noradrenergic neurons and other physiological systems.
合成方法
Oxymetazoline can be synthesized through a multi-step process that involves the reaction of 4-chloro-2-methylbenzyl chloride with 2-methyltetrahydrofuran, followed by reduction with lithium aluminum hydride and subsequent reaction with methylamine. The resulting product is then purified and crystallized to yield Oxymetazoline.
科学研究应用
Oxymetazoline has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and drug discovery. In neuroscience, Oxymetazoline has been shown to have a modulatory effect on the activity of noradrenergic neurons, which play a key role in regulating attention, arousal, and stress responses. In pharmacology, Oxymetazoline has been studied as a potential therapeutic agent for conditions such as hypertension, migraines, and glaucoma. Additionally, Oxymetazoline has been used as a tool compound in drug discovery research, as it can help to identify new targets for drug development.
属性
IUPAC Name |
N-[(4-chloro-2-methylphenyl)methyl]-1-(oxolan-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-10-7-12(14)5-4-11(10)8-15-9-13-3-2-6-16-13/h4-5,7,13,15H,2-3,6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFGHAUEFKMLCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)CNCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chloro-2-methylphenyl)methyl]-1-(oxolan-2-yl)methanamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[[1-[(6-methylpyridin-3-yl)methyl]piperidin-4-yl]methyl]ethanamine](/img/structure/B6632218.png)

![4-[1-[(5-Iodopyrimidin-2-yl)amino]ethyl]benzonitrile](/img/structure/B6632235.png)

![N-[(1,3-dimethylpyrazol-4-yl)methyl]-5-iodopyrimidin-2-amine](/img/structure/B6632264.png)

![3-[(3-Bromo-5-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6632280.png)
![2-[3-[(4-Chloro-2-methylphenyl)methylamino]phenoxy]acetamide](/img/structure/B6632287.png)
![2-[(4-chloro-2-methylphenyl)methylamino]-N,N-dimethylacetamide](/img/structure/B6632292.png)
![2-chloro-5-[[(2S)-oxolane-2-carbonyl]amino]benzoic acid](/img/structure/B6632302.png)

![2,2-Difluoro-3-[(1,3,5-trimethylpyrazol-4-yl)methylamino]propan-1-ol](/img/structure/B6632317.png)
